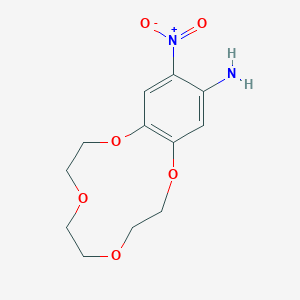
6-Bromo-5-hydroxynicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-hydroxynicotinamide is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of nicotinamide, where the bromine atom is substituted at the 6th position and a hydroxyl group at the 5th position on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-hydroxynicotinamide typically involves the bromination of 5-hydroxynicotinamide. One common method is the use of pyridinium bromochromate (PBC) in an acetic acid medium. The reaction is carried out by heating the substrate with PBC at 90°C for about 20 minutes . Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-5-hydroxynicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution Reactions: Formation of various substituted nicotinamides.
Oxidation Reactions: Formation of 6-bromo-5-oxonicotinamide.
Reduction Reactions: Formation of 6-bromo-5-aminonicotinamide.
Coupling Reactions: Formation of biaryl compounds.
Applications De Recherche Scientifique
6-Bromo-5-hydroxynicotinamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Bromo-5-hydroxynicotinamide is not fully understood. it is believed to interact with molecular targets similar to nicotinamide, such as nicotinic acetylcholine receptors and enzymes involved in NAD+ metabolism. These interactions can modulate cellular processes like energy metabolism, oxidative stress response, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxynicotinamide: Lacks the bromine atom but has similar chemical properties and applications.
5-Bromo-6-hydroxynicotinic Acid: Similar structure but with a carboxylic acid group instead of an amide group.
Nicotinamide: The parent compound without the bromine and hydroxyl substitutions.
Uniqueness
6-Bromo-5-hydroxynicotinamide is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and potential biological activity. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds, making this compound versatile in various chemical and biological contexts .
Propriétés
Formule moléculaire |
C6H5BrN2O2 |
|---|---|
Poids moléculaire |
217.02 g/mol |
Nom IUPAC |
6-bromo-5-hydroxypyridine-3-carboxamide |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-4(10)1-3(2-9-5)6(8)11/h1-2,10H,(H2,8,11) |
Clé InChI |
PFJXCFZSYWDJGT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1O)Br)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


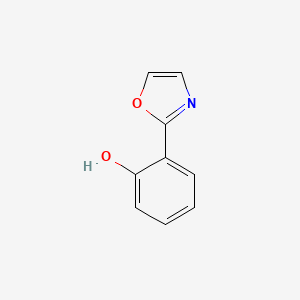
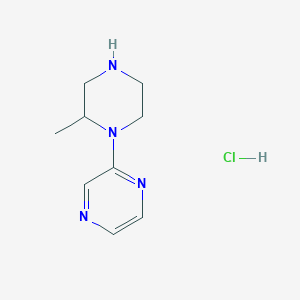
![1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride](/img/structure/B11718310.png)

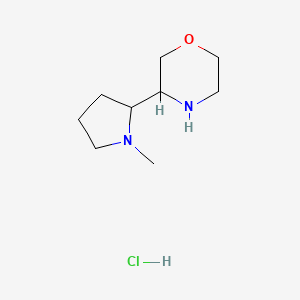
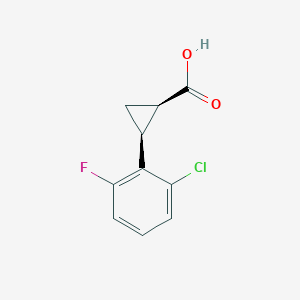

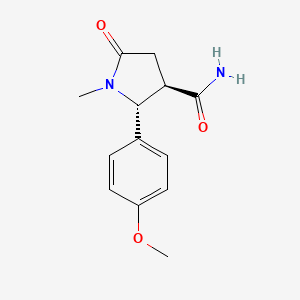
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11718342.png)
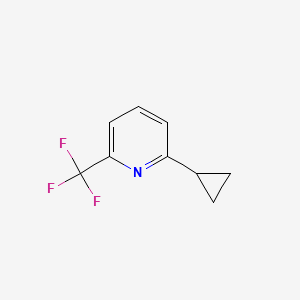
![7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid](/img/structure/B11718349.png)
![Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)
